

ASN001: A Technical Analysis of its Impact on Testosterone and Dehydroepiandrosterone (DHEA) Levels

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Compound of Interest

Compound Name: ASN001

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An In-depth Guide for Researchers and Drug Development Professionals

Lawrenceville, NJ - **ASN001**, a novel, orally available, non-steroidal inhibitor of cytochrome P450 17 α -hydroxylase/17,20-lyase (CYP17A1), has demonstrated significant effects on androgen biosynthesis. Developed by Asana BioSciences, this report provides a detailed technical overview of the impact of **ASN001** on testosterone and dehydroepiandrosterone (DHEA) levels, compiled from available clinical trial data. This document is intended for researchers, scientists, and professionals in the field of drug development.

ASN001 is distinguished as a selective inhibitor of the CYP17 lyase activity.^[1] This selectivity is crucial as it preferentially curtails the synthesis of sex steroids over cortisol, potentially mitigating the need for concurrent prednisone administration that is typically required with non-selective CYP17A1 inhibitors to prevent mineralocorticoid excess.^[2]

Quantitative Impact on Steroidogenesis

Clinical data from a Phase 1/2 trial (NCT02349139) in men with metastatic castration-resistant prostate cancer (mCRPC) have quantified the potent effects of **ASN001** on key androgens.^[2]
^[3]

Hormone	Baseline Level	Post-Treatment Level	Percentage Decrease	Citation
Testosterone	Not specified	Below Quantifiable Limits	>99% (inferred)	[2]
DHEA	Not specified	Not specified	Up to 80%	[2]

Note: The available data from the ASCO meeting abstract provides a summary of the maximal effect observed. Specific mean or median values for baseline and post-treatment hormone levels, as well as data for different dose cohorts (ranging from 50 mg to 400 mg daily), have not been detailed in publicly available resources.[\[3\]](#)

Mechanism of Action: Selective CYP17 Lyase Inhibition

ASN001 exerts its function by targeting a critical enzyme in the androgen biosynthesis pathway, CYP17A1. This enzyme possesses two distinct activities: 17 α -hydroxylase and 17,20-lyase. Both are essential for the production of androgens, but the 17,20-lyase activity is the rate-limiting step for the synthesis of DHEA and androstenedione, which are precursors to testosterone.[\[4\]](#)

By selectively inhibiting the 17,20-lyase function, **ASN001** effectively blocks the conversion of 17 α -hydroxypregnenolone and 17 α -hydroxyprogesterone into DHEA and androstenedione, respectively. This targeted inhibition leads to a significant downstream reduction in the production of testosterone.[\[1\]](#)

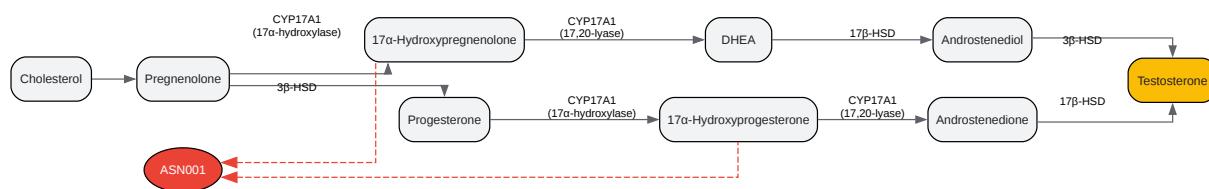
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Figure 1: Simplified Androgen Biosynthesis Pathway and the Site of **ASN001** Inhibition.

Experimental Protocols

The primary data on the effects of **ASN001** on testosterone and DHEA levels originate from a Phase 1/2 multi-center, open-label clinical trial (NCT02349139).[2][5]

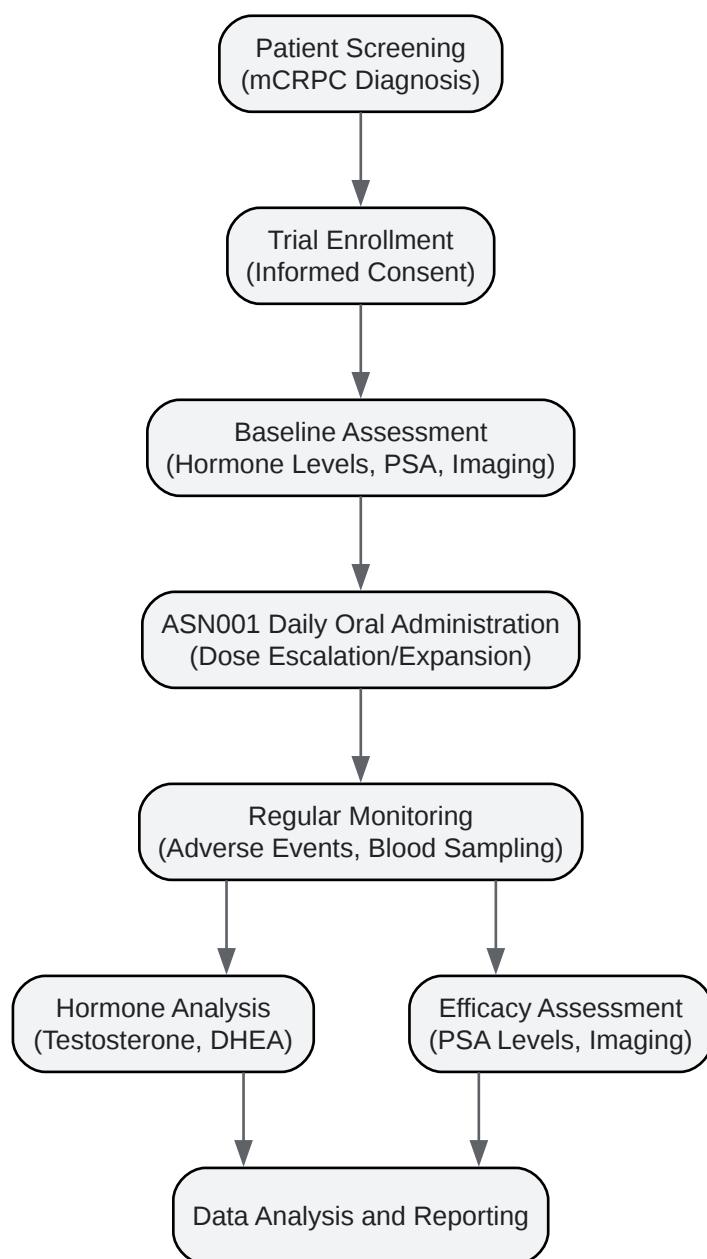
Study Design:

- Part A (Dose Escalation): This phase was designed to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose of **ASN001**. Oral doses of 50, 100, 200, 300, and 400 mg were evaluated once daily.[3]
- Part B (Dose Expansion): Patients received one of two doses identified in Part A to further evaluate efficacy and safety.[5]
- Part C (Long-term Extension): Offered to patients who benefited from the treatment.[5]

Patient Population: The study enrolled men with progressive metastatic castration-resistant prostate cancer. The Phase 1 portion allowed for pre-treated patients, while the Phase 2 portion was restricted to patients who had not received prior treatment with enzalutamide or abiraterone.[2]

Hormone Level Analysis: While the specific assay methodologies for testosterone and DHEA are not detailed in the available abstracts, standard clinical trial protocols for steroid hormone analysis typically involve:

- Sample Collection: Collection of whole blood samples at baseline and at specified time points during treatment.
- Sample Processing: Centrifugation to separate serum or plasma, followed by storage at -80°C until analysis.
- Assay Method: Quantification of hormone levels is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Immunoassays are also used but can be subject to cross-reactivity.



[Click to download full resolution via product page](#)**Figure 2:** Conceptual Workflow of the **ASN001** Phase 1/2 Clinical Trial.

Conclusion

ASN001 has demonstrated potent and selective inhibition of CYP17 lyase, leading to a profound reduction in testosterone and DHEA levels in men with metastatic castration-resistant prostate cancer. The observed decrease of testosterone to below quantifiable limits and a substantial reduction in DHEA underscore the drug's significant impact on androgen synthesis. [2] The selectivity of **ASN001** may offer a favorable safety profile by avoiding the mineralocorticoid excess associated with non-selective CYP17A1 inhibitors. [2] Further publication of detailed data from the Phase 1/2 clinical trial will be invaluable for a more comprehensive understanding of the dose-response relationship and the full clinical potential of **ASN001**.

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